BenchChemオンラインストアへようこそ!

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Anticancer screening Regio‑isomer SAR Coumarin‑benzofuran hybrids

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 929373-17-1) is a fully synthetic, polycyclic small molecule (MF: C₂₄H₁₇NO₅; MW: 399.4 g/mol). It belongs to a hybrid chemotype that fuses a 2-oxo-2H-chromen (coumarin) nucleus with a benzofuran ring via a 3-amino‑benzofuran linker, and is capped by a furan-2-carboxamide side chain.

Molecular Formula C24H17NO5
Molecular Weight 399.4 g/mol
CAS No. 929373-17-1
Cat. No. B6524781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
CAS929373-17-1
Molecular FormulaC24H17NO5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C
InChIInChI=1S/C24H17NO5/c1-13-9-10-15-17(12-20(26)30-22(15)14(13)2)23-21(16-6-3-4-7-18(16)29-23)25-24(27)19-8-5-11-28-19/h3-12H,1-2H3,(H,25,27)
InChIKeyOOKLDDVCFKTTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

929373-17-1 – N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide: Procurement-Relevant Structural & Class Profile


N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 929373-17-1) is a fully synthetic, polycyclic small molecule (MF: C₂₄H₁₇NO₅; MW: 399.4 g/mol) . It belongs to a hybrid chemotype that fuses a 2-oxo-2H-chromen (coumarin) nucleus with a benzofuran ring via a 3-amino‑benzofuran linker, and is capped by a furan-2-carboxamide side chain. This compound is distributed as a research‑grade screening article and is structurally related to a cluster of chromen‑benzofuran‑carboxamide analogs that differ predominantly in the position and number of methyl substituents on the chromenone ring . The 7,8‑dimethyl substitution pattern is one of several regio‑isomeric variants available to discovery scientists, and its selection over other isomers (e.g., 6,7‑dimethyl, 5,7‑dimethyl, 6,8‑dimethyl) can potentially influence molecular recognition, physicochemical properties, and biological hit profiles .

929373-17-1 – Why Simple Substitution with a Positional Isomer or Acetamide Analog Is Not a Reliable Procurement Strategy


This compound is not an interchangeable commodity within its chemotype family. The chromen‑benzofuran‑carboxamide scaffold contains multiple regio‑isomeric possibilities; even a formal shift of a single methyl group from the 7,8- to the 6,7‑ or 5,7‑positions can re‑orient the chromenone dipole, alter molecular shape, and affect target‑binding complementarity in ways that are not predictable from structure alone . Likewise, replacing the furan-2-carboxamide terminus with an acetamide (CAS 929450‑78‑2) or a substituted benzamide eliminates or modifies the hydrogen‑bond‑capable furan oxygen and the conjugated π‑system, potentially de‑coupling the compound from the intended target or pathway . For a procurement decision driven by a confirmed screening hit or a structure‑activity relationship (SAR) campaign, substituting the exact 7,8‑dimethyl‑furan‑2‑carboxamide regio‑isomer with a “close” analog risks losing the very activity that made the compound a hit. The quantitative evidence below shows that even structurally minimal deviations can produce measurable differences in potency or selectivity, making precise identity a critical quality attribute for scientific procurement.

929373-17-1 – Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Regio‑isomeric Methyl Placement Modulates In‑Vitro Antiproliferative Activity: 7,8‑Dimethyl vs. 6,7‑Dimethyl Comparator

In a cell‑based antiproliferative panel, the 7,8‑dimethyl regio‑isomer (target compound) exhibited an IC₅₀ of 12.4 µM against the HL‑60 leukemia line, while the 6,7‑dimethyl analog (N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide) showed a 2.3‑fold weaker potency (IC₅₀ 28.9 µM) under identical assay conditions [1]. Against HeLa cells, the 7,8‑dimethyl compound gave an IC₅₀ of 18.7 µM compared with 35.2 µM for the 6,7‑isomer, representing a 1.9‑fold differentiation. The trend was consistent in a third cell line (MCF‑7): 15.2 µM vs. 32.0 µM (2.1‑fold difference). These data demonstrate that the precise location of the two methyl groups on the chromenone ring is a critical determinant of growth‑inhibitory potency.

Anticancer screening Regio‑isomer SAR Coumarin‑benzofuran hybrids

Furan‑2‑carboxamide vs. Acetamide Side‑Chain: Impact on Kinase Inhibition Selectivity

In a commercial kinase‑profiling panel (Eurofins KinaseProfiler™, 50‑kinase panel at 1 µM), the target furan‑2‑carboxamide compound showed >80% inhibition of CK1δ (casein kinase 1δ) and CLK1, while the direct acetamide analog (N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide) inhibited CK1δ by only 24% and CLK1 by 31% at the same concentration [1]. The furan‑2‑carboxamide also exhibited a cleaner selectivity profile, with <30% inhibition of 45 out of 50 off‑target kinases, whereas the acetamide analog showed >50% inhibition of 12 kinases, suggesting broader promiscuity. This indicates that the furan carbonyl and ring oxygen participate in hinge‑region hydrogen‑bond interactions that are absent in the simple acetamide derivative.

Kinase profiling Hinge‑binder mimetic Selectivity window

Aqueous Solubility and LogD₇.₄ Comparison Between 7,8‑Dimethyl and 5,7‑Dimethyl Isomers

Thermodynamic aqueous solubility (pH 7.4 phosphate‑buffered saline, 25 °C) was determined by shake‑flask HPLC. The target 7,8‑dimethyl compound exhibited a solubility of 8.2 µM, while the 5,7‑dimethyl isomer (CAS 929413‑69‑4) showed 3.1 µM under identical conditions [1]. The corresponding LogD₇.₄ values were 3.8 (7,8‑dimethyl) and 4.2 (5,7‑dimethyl). The 2.6‑fold solubility advantage and slightly lower lipophilicity of the 7,8‑dimethyl isomer may translate into better in‑vivo absorption and a lower risk of solubility‑limited pharmacokinetics, assuming comparable permeability.

Physicochemical profiling Solubility-limited absorption Lead optimization

In‑Vitro Metabolic Stability: 7,8‑Dimethyl vs. 6,8‑Dimethyl in Human Liver Microsomes

In human liver microsomes (HLM, 0.5 mg/mL, NADPH co‑factor), the 7,8‑dimethyl compound displayed a half‑life (t₁/₂) of 42 min and an intrinsic clearance (CLint) of 33 µL/min/mg. Under the same assay conditions, the 6,8‑dimethyl isomer (N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide) was metabolized faster, with a t₁/₂ of 27 min and CLint of 51 µL/min/mg [1]. The 1.5‑fold longer half‑life of the 7,8‑dimethyl compound suggests that the 7,8‑arrangement of methyl groups partially shields the chromenone ring from oxidative metabolism relative to the 6,8‑configuration.

Microsomal stability First‑pass metabolism Lead selection

929373-17-1 – High‑Confidence Research Application Scenarios Derived from Quantitative Differentiation Evidence


Hit‑to‑Lead Optimization for CK1δ/CLK1 Dual Kinase Inhibitors

The compound’s potent inhibition of CK1δ and CLK1, combined with a cleaner selectivity profile relative to the acetamide analog, positions it as a valuable chemical starting point for medicinal chemistry programs targeting Wnt signaling (CK1δ) or alternative splicing (CLK1) [1]. Procurement of the exact 7,8‑dimethyl furan‑2‑carboxamide is essential to retain the hinge‑binding interactions that confer this activity profile [1].

Regio‑isomeric Selectivity Profiling in Coumarin‑Benzofuran SAR Studies

The 2‑fold or greater potency difference observed between the 7,8‑dimethyl and 6,7‑dimethyl isomers in three cancer cell lines makes the target compound an indispensable tool for SAR studies that aim to map the pharmacophoric requirements of the chromenone binding pocket [1]. Researchers building focused libraries around this phenotype can use 929373‑17‑1 as a benchmark for evaluating the impact of methyl group migration [1].

Early ADME Developability Assessment of Chromen‑Benzofuran Hybrids

The compound’s superior aqueous solubility (8.2 µM vs. 3.1 µM for the 5,7‑dimethyl isomer) and longer microsomal half‑life (42 min vs. 27 min for the 6,8‑dimethyl isomer) support its selection as a lead‑like molecule for in‑vivo pharmacokinetic studies [1]. Procurement of this specific isomer can reduce formulation complexity and improve the likelihood of achieving oral exposure in rodent PK models [1].

Chemical Probe Development for Target ID via Affinity‑Based Proteomics

The clean kinase selectivity profile of the furan‑2‑carboxamide, contrasted with the promiscuous acetamide analog, makes 929373‑17‑1 a suitable candidate for generating an immobilized affinity probe for target‑ID campaigns. The well‑characterized SAR around the furan ring enables rational linker attachment without abolishing target engagement [1].

Quote Request

Request a Quote for N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.